

Application of IGF1Rtide in High-Throughput Screening for Kinase Inhibitors

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Compound of Interest

Compound Name: IGF1Rtide

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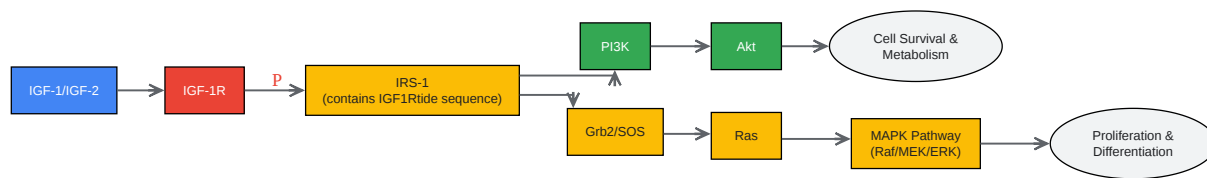
For Researchers, Scientists, and Drug Development Professionals

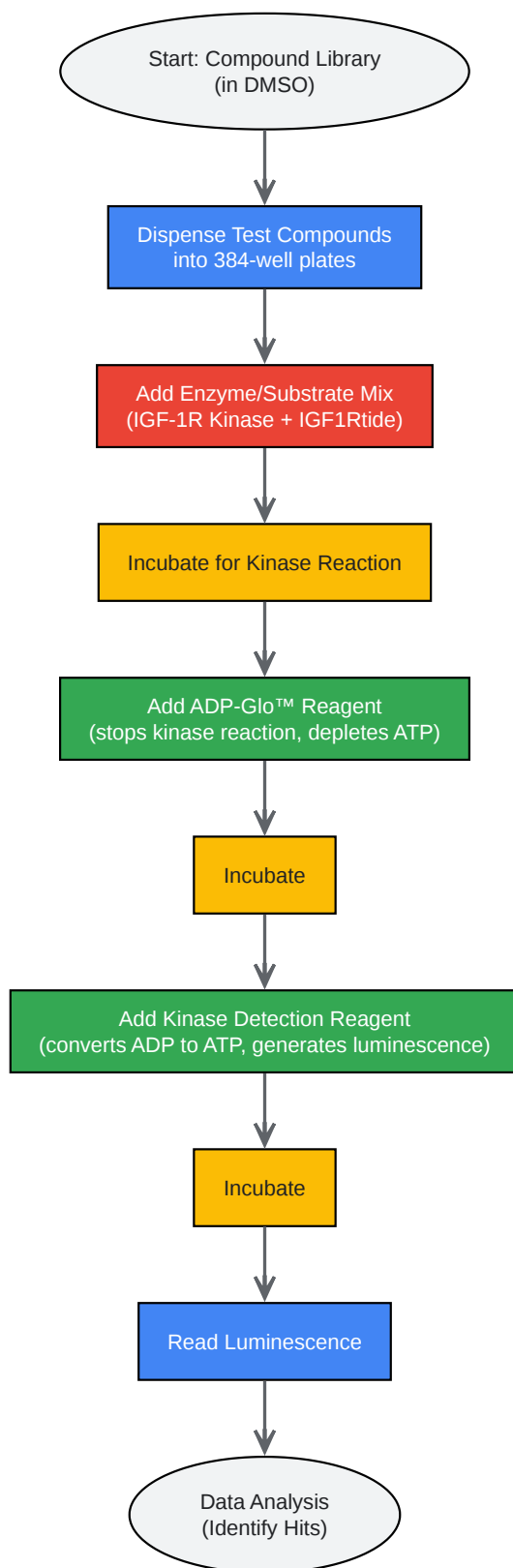
Introduction

IGF1Rtide is a synthetic peptide substrate derived from the human insulin receptor substrate 1 (IRS-1), a key component in the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway.[1] Its specific amino acid sequence makes it an excellent substrate for in vitro kinase assays, particularly for high-throughput screening (HTS) of potential IGF-1R inhibitors. The IGF-1R signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[2] This makes IGF-1R a prime target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for utilizing **IGF1Rtide** in HTS campaigns to identify and characterize novel kinase inhibitors.

IGF-1R Signaling Pathway

The IGF-1R is a transmembrane receptor tyrosine kinase. Upon binding of its ligands, IGF-1 or IGF-2, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events. Two major pathways are activated: the PI3K/Akt pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation. **IGF1Rtide**'s sequence corresponds to a phosphorylation site within IRS-1, placing it at the nexus of these critical downstream signaling cascades.





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- 2. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
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